![molecular formula C18H28N2O5 B12930840 2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester CAS No. 73597-26-9](/img/structure/B12930840.png)
2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a propenoic acid backbone and an isocyanate functional group. It is often used in the synthesis of polymers and other advanced materials due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester typically involves the reaction of 2-Propenoic acid, 2-methyl- with 5-isocyanato-1,3,3-trimethylcyclohexylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester undergoes several types of chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with various nucleophiles and electrophiles.
Substitution Reactions: The isocyanate group can undergo nucleophilic substitution reactions, leading to the formation of urea and carbamate derivatives.
Polymerization: The compound can undergo radical polymerization to form high-molecular-weight polymers.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and alcohols, which react with the isocyanate group.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.
Solvents: Such as dichloromethane and toluene, which provide a suitable medium for the reactions.
Major Products Formed
The major products formed from the reactions of this compound include:
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Polymers: Formed through radical polymerization, which are used in various industrial applications.
科学的研究の応用
2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers.
Biology: Utilized in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential use in the formulation of medical adhesives and coatings.
Industry: Employed in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester involves the reactivity of its functional groups. The isocyanate group can react with nucleophiles, leading to the formation of urea and carbamate linkages. The propenoic acid moiety can undergo polymerization, forming long-chain polymers with unique mechanical and chemical properties. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
類似化合物との比較
Similar Compounds
Methacrylic Acid: Similar in structure but lacks the isocyanate group.
Ethyl Methacrylate: An ester of methacrylic acid with different reactivity.
Pentaerythrityl Triacrylate: A triester with multiple acrylate groups, used in similar applications.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester lies in its combination of the propenoic acid backbone and the isocyanate functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
特性
CAS番号 |
73597-26-9 |
|---|---|
分子式 |
C18H28N2O5 |
分子量 |
352.4 g/mol |
IUPAC名 |
2-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methylcarbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H28N2O5/c1-13(2)15(22)24-6-7-25-16(23)19-11-18(5)9-14(20-12-21)8-17(3,4)10-18/h14H,1,6-11H2,2-5H3,(H,19,23) |
InChIキー |
UQCJKNNSDJROFO-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCOC(=O)NCC1(CC(CC(C1)(C)C)N=C=O)C |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12930772.png)
![7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B12930774.png)
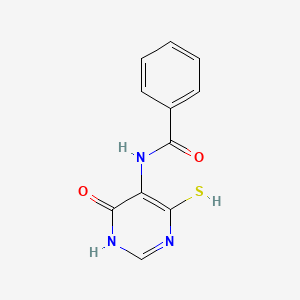
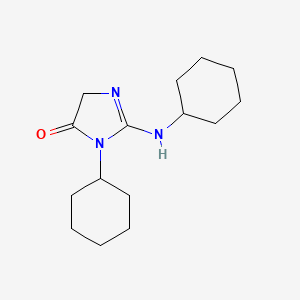
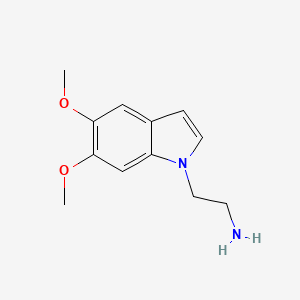



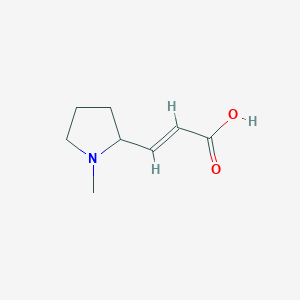
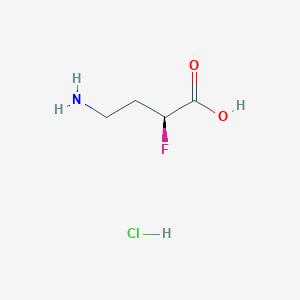
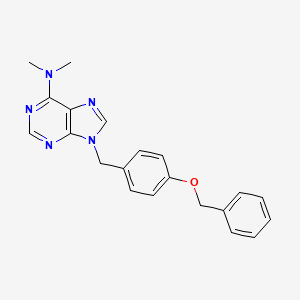

![N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine](/img/structure/B12930833.png)

